4-(2-Thienyl)benzenesulfonyl chloride
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Overview
Description
4-(2-Thienyl)benzenesulfonyl chloride is an organic compound with the molecular formula C10H7ClO2S2. It is a sulfonyl chloride derivative, characterized by the presence of a thiophene ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Thienyl)benzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-(2-thienyl)benzenesulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide at 50°C for 3 hours . Another method includes the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using phosphorus oxychloride or thionyl chloride. These methods are preferred due to their efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Thienyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, which react with the sulfonyl chloride group to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the thiophene ring.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-(2-Thienyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Thienyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The thiophene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Lacks the thiophene ring, making it less versatile in certain reactions.
4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a thiophene ring, affecting its reactivity and applications.
4-Nitrobenzenesulfonyl chloride: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
4-(2-Thienyl)benzenesulfonyl chloride is unique due to the presence of the thiophene ring, which imparts additional reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-thiophen-2-ylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S2/c11-15(12,13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDZCMUQNGEQEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593348 |
Source
|
Record name | 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209592-91-6 |
Source
|
Record name | 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-thienyl)benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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